molecular formula C20H22Cl2N6O B15139511 Btk-IN-18

Btk-IN-18

Numéro de catalogue: B15139511
Poids moléculaire: 433.3 g/mol
Clé InChI: HORBTILEDZCTEX-SJKOYZFVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Btk-IN-18 is a potent, reversible inhibitor of Bruton’s tyrosine kinase (BTK), an enzyme crucial for the development and functioning of B-cells. BTK plays a significant role in the signaling pathways of B-cell receptors and is involved in the proliferation and survival of B-cells. This compound has shown promise in suppressing the expression of CD69 and CD86, making it a valuable compound in the treatment of various B-cell malignancies and autoimmune diseases .

Méthodes De Préparation

The synthesis of Btk-IN-18 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Analyse Des Réactions Chimiques

Btk-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Btk-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of BTK and its effects on B-cell signaling pathways. In biology, this compound is employed to investigate the role of BTK in immune cell function and development. In medicine, it is being explored as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory conditions. In industry, this compound is used in the development of new BTK inhibitors and other related compounds .

Mécanisme D'action

Btk-IN-18 exerts its effects by binding to the active site of BTK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B-cell activation and proliferation. The molecular targets of this compound include the BTK enzyme itself and other components of the B-cell receptor signaling pathway. The inhibition of BTK by this compound also affects other signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Btk-IN-18 is one of several BTK inhibitors that have been developed for therapeutic use. Other similar compounds include ibrutinib, acalabrutinib, zanubrutinib, and orelabrutinib. These compounds share a common mechanism of action but differ in their binding affinities, selectivity, and pharmacokinetic properties. This compound is unique in its reversible inhibition of BTK, whereas some other inhibitors, such as ibrutinib, form covalent bonds with the enzyme. This reversible inhibition may offer advantages in terms of reduced off-target effects and improved safety profiles .

Propriétés

Formule moléculaire

C20H22Cl2N6O

Poids moléculaire

433.3 g/mol

Nom IUPAC

2-(3,5-dichloroanilino)-1-[(2R,3R)-2-methyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]ethanone

InChI

InChI=1S/C20H22Cl2N6O/c1-12-17(27-20-16-4-5-23-19(16)25-11-26-20)3-2-6-28(12)18(29)10-24-15-8-13(21)7-14(22)9-15/h4-5,7-9,11-12,17,24H,2-3,6,10H2,1H3,(H2,23,25,26,27)/t12-,17-/m1/s1

Clé InChI

HORBTILEDZCTEX-SJKOYZFVSA-N

SMILES isomérique

C[C@@H]1[C@@H](CCCN1C(=O)CNC2=CC(=CC(=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4

SMILES canonique

CC1C(CCCN1C(=O)CNC2=CC(=CC(=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.